

# An In-depth Technical Guide to N-(tert-Butoxycarbonyl)aniline-13C6

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## Compound of Interest

Compound Name: *N*-(tert-Butoxycarbonyl)aniline-13C6

Cat. No.: B140980

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **N-(tert-Butoxycarbonyl)aniline-13C6**. This isotopically labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative analysis and as a tracer to elucidate metabolic pathways.

## Chemical Properties and Data

**N-(tert-Butoxycarbonyl)aniline-13C6** is a stable, non-radioactive isotopologue of N-Boc-aniline, where all six carbon atoms of the aniline ring are replaced with the 13C isotope. This labeling provides a distinct mass shift, facilitating its detection and differentiation from its unlabeled counterpart in mass spectrometry-based assays.

Table 1: General and Computed Physical & Chemical Properties[1]

Property	Value
IUPAC Name	tert-butyl N-([1,2,3,4,5,6-13C6]phenyl)carbamate
Synonyms	N-Boc-aniline-13C6, tert-Butyl N-phenylcarbamate-13C6
CAS Number	176850-21-8
Molecular Formula	C5(13C)6H15NO2
Molecular Weight	199.24 g/mol
Appearance	White to off-white solid (unlabeled)
Melting Point	133-137 °C (unlabeled)
Boiling Point	235.3 ± 9.0 °C (Predicted)
Density	1.082 ± 0.06 g/cm³ (Predicted)
Solubility	Soluble in DMSO and Methanol (unlabeled)

Note: Experimental data for the 13C6 labeled compound is not readily available in the public domain. The appearance, melting point, and solubility are for the unlabeled N-(tert-Butoxycarbonyl)aniline.

## Synthesis and Experimental Protocols

The synthesis of **N-(tert-Butoxycarbonyl)aniline-13C6** involves the protection of the amino group of Aniline-13C6 with a tert-butoxycarbonyl (Boc) group. A general and widely used method for this transformation is the reaction of the amine with di-tert-butyl dicarbonate (Boc)2O.

## Experimental Protocol: General N-Boc Protection of Aniline

This protocol describes a general procedure for the N-Boc protection of aniline and can be adapted for the synthesis of **N-(tert-Butoxycarbonyl)aniline-13C6** starting from Aniline-13C6.

**Materials:**

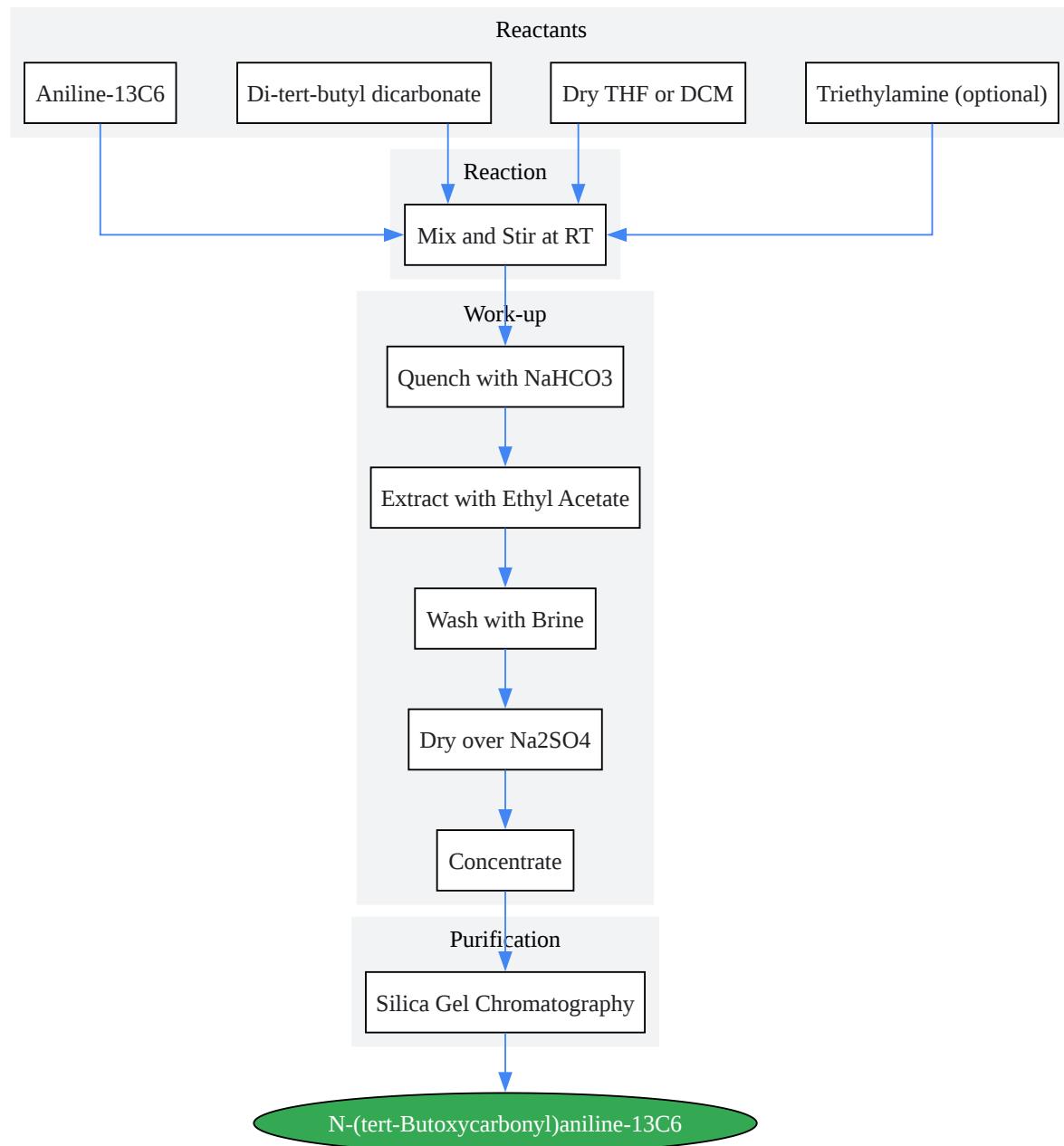
- Aniline-13C6
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Triethylamine (TEA) or other suitable base (optional)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

**Procedure:**

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Aniline-13C6 (1.0 equivalent) in dry THF or DCM.
- Add triethylamine (1.1 equivalents) to the solution (this is optional but can accelerate the reaction).
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of NaHCO<sub>3</sub>.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure **N-(tert-Butoxycarbonyl)aniline-13C6**.

Workflow for N-Boc Protection of Aniline-13C6:

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A general workflow for the synthesis and purification of **N-(tert-Butoxycarbonyl)aniline-13C6**.

# Spectroscopic Characterization (Predicted and Analogous Data)

No specific experimental spectral data for **N-(tert-Butoxycarbonyl)aniline-13C6** is publicly available. The following tables provide predicted data and data for the unlabeled analog.

Table 2: Predicted 1H NMR and 13C NMR Spectral Data

Nucleus	Predicted Chemical Shift (ppm)
1H NMR	
-C(CH <sub>3</sub> ) <sub>3</sub>	~1.5 (s, 9H)
-NH-	~6.5-7.0 (br s, 1H)
Aromatic CH	~7.0-7.5 (m, 5H)
13C NMR	
-C(CH <sub>3</sub> ) <sub>3</sub>	~28
-C(CH <sub>3</sub> ) <sub>3</sub>	~80
Aromatic 13C	~118-140 (multiple peaks expected)
-C=O	~153

Note: The 13C NMR spectrum of the labeled compound will show significant coupling between the 13C nuclei of the aromatic ring.

Table 3: Mass Spectrometry Data (Predicted)

Ion	m/z (Predicted)	Description
[M+H] <sup>+</sup>	200.1	Protonated molecular ion
[M-C <sub>4</sub> H <sub>8</sub> +H] <sup>+</sup>	144.1	Loss of isobutylene
[13C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub> +H] <sup>+</sup>	100.1	Aniline-13C6 fragment

Table 4: Infrared (IR) Spectroscopy Data (for unlabeled N-Boc-aniline)

Wavenumber (cm-1)	Assignment
~3400	N-H stretch
~3050	Aromatic C-H stretch
~2980	Aliphatic C-H stretch
~1730	C=O stretch (urethane)
~1600, 1490	Aromatic C=C stretch
~1240, 1160	C-N and C-O stretch

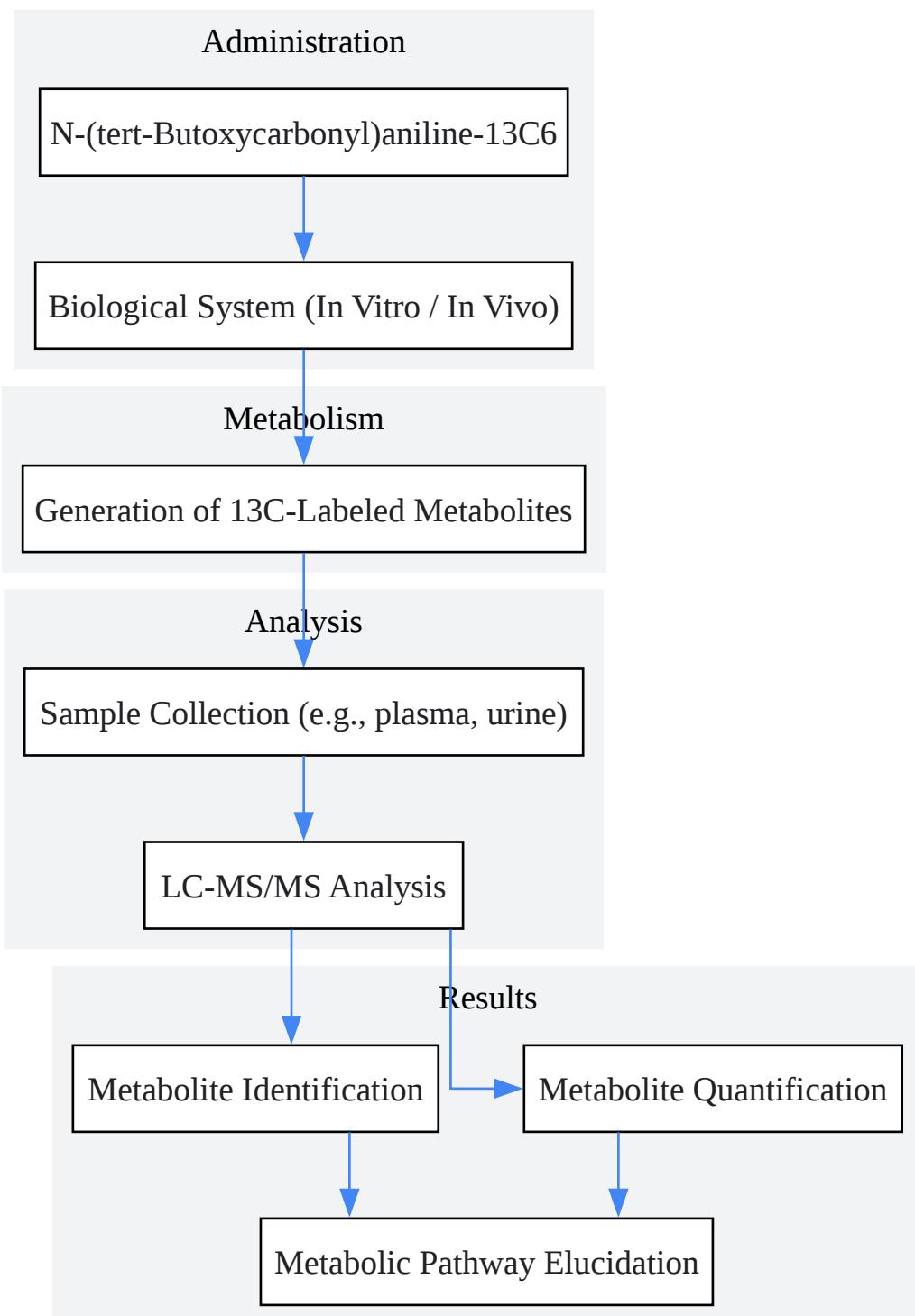
## Applications in Drug Development

Stable isotope-labeled compounds like **N-(tert-Butoxycarbonyl)aniline-13C6** are instrumental in various stages of drug discovery and development.

## Metabolic Profiling and Pathway Elucidation

The 13C6-label allows for the unambiguous tracing of the aniline moiety through metabolic pathways. By administering the labeled compound to *in vitro* or *in vivo* systems, researchers can identify and quantify metabolites using mass spectrometry. The distinct mass shift of the labeled core helps to differentiate drug-derived metabolites from endogenous molecules.

Metabolic Fate Tracing Workflow:

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Workflow for using **N-(tert-Butoxycarbonyl)aniline-13C6** as a tracer in metabolic studies.

## Internal Standard for Quantitative Bioanalysis

Due to its chemical identity with the unlabeled analyte and its distinct mass, **N-(tert-Butoxycarbonyl)aniline-13C6** is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification. It co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which allows for accurate and precise quantification of the unlabeled drug or metabolite in complex biological matrices.

## Safety and Handling

As **N-(tert-Butoxycarbonyl)aniline-13C6** is a stable isotope-labeled compound, it is not radioactive. The primary hazards are associated with the chemical properties of the molecule itself. The safety precautions are therefore the same as for the unlabeled N-(tert-Butoxycarbonyl)aniline.

- General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: This document is intended for informational purposes for research professionals. The absence of specific experimental data for **N-(tert-Butoxycarbonyl)aniline-13C6** necessitates the use of predicted data and information from its unlabeled analog. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

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## References

- 1. N-(tert-Butoxycarbonyl)aniline-13C6 | C11H15NO2 | CID 10703147 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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